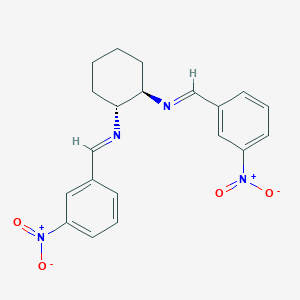
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. This compound has been widely used in scientific research due to its unique properties and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It can also inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase, which are involved in the regulation of pH in the body. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its potent anti-cancer properties. It can inhibit the growth of cancer cells and can be used to study the mechanisms involved in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells and can cause side effects such as liver damage.
Orientations Futures
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms involved in the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Finally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Conclusion:
In conclusion, 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a unique chemical compound that has potential applications in the field of medicine. Its potent anti-cancer properties and ability to inhibit the activity of enzymes involved in inflammation and autoimmune diseases make it an attractive compound for scientific research. However, its potential toxicity and limitations in lab experiments must also be considered. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with ethoxyethanol in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzenesulfonyl chloride. The second step involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as sodium hydride. This reaction results in the formation of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of this compound is in the study of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the study of inflammation and autoimmune diseases.
Propriétés
Nom du produit |
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H17NO3S2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-ethoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
Clé InChI |
YLNSAEFQOBRNBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288049.png)
![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-chlorocyclohexa-2,4-dien-1-one](/img/structure/B288055.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288059.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288063.png)
![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)
